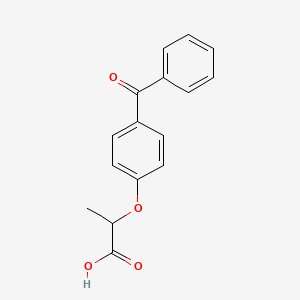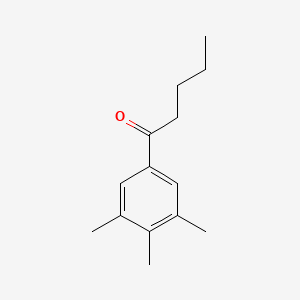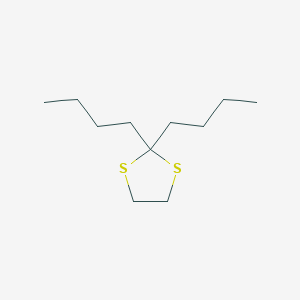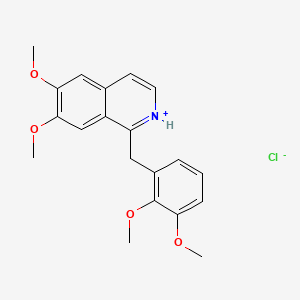
3,9-Dimethyl-7-methylideneundec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyl-7-methylideneundec-5-ene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that features both double and single bonds, making it an interesting subject for various chemical reactions and applications. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-7-methylideneundec-5-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using appropriate alkyl halides under the presence of a strong base.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired product.
Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes, where the reaction conditions are optimized for maximum yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-7-methylideneundec-5-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
3,9-Dimethyl-7-methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-7-methylideneundec-5-ene involves its interaction with various molecular targets and pathways. The double bonds in the molecule make it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,9-Dimethylundec-5-ene: Lacks the methylidene group, making it less reactive.
7-Methylideneundec-5-ene: Lacks the dimethyl groups, affecting its stability and reactivity.
3,9-Dimethyl-7-methyleneundecane: Saturated version, less reactive due to the absence of double bonds.
Uniqueness
3,9-Dimethyl-7-methylideneundec-5-ene is unique due to the presence of both double bonds and multiple methyl groups, which confer specific reactivity and stability properties. This makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
61063-99-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
3,9-dimethyl-7-methylideneundec-5-ene |
InChI |
InChI=1S/C14H26/c1-6-12(3)9-8-10-14(5)11-13(4)7-2/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChI Key |
NINBDYJIUWDDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC=CC(=C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)








![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)

